6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione
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Overview
Description
6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione, also known as N-(4-Aminobutyl)-N-ethylisoluminol, is a heterocyclic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazine-1,4-dione core substituted with an aminobutyl and an ethylamino group. It is known for its chemiluminescent properties, making it valuable in biochemical assays and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine-1,4-dione. This intermediate is then reacted with 4-aminobutylamine and ethylamine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, often in the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while substitution reactions can produce various substituted phthalazine compounds .
Scientific Research Applications
6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent reagent in analytical chemistry for detecting trace amounts of various substances.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the development of diagnostic kits and sensors due to its chemiluminescent properties.
Mechanism of Action
The mechanism of action of 6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission. This interaction inhibits the receptor’s activity, leading to anticonvulsant effects . The compound’s chemiluminescent properties are due to its ability to emit light upon oxidation, which is utilized in various assays .
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminohexyl)-N-ethylisoluminol: Similar structure with a hexyl chain instead of a butyl chain.
Phthalazine-1,4-dione derivatives: Various derivatives with different substituents on the phthalazine core.
Uniqueness
6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemiluminescent properties and biological activities. Its ability to act as a non-competitive antagonist of AMPA receptors sets it apart from other similar compounds, making it valuable in neurological research and potential therapeutic applications .
Properties
Molecular Formula |
C14H18N4O2 |
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Molecular Weight |
274.32 g/mol |
IUPAC Name |
6-[4-aminobutyl(ethyl)amino]phthalazine-1,4-dione |
InChI |
InChI=1S/C14H18N4O2/c1-2-18(8-4-3-7-15)10-5-6-11-12(9-10)14(20)17-16-13(11)19/h5-6,9H,2-4,7-8,15H2,1H3 |
InChI Key |
AOUBLNDAJCIKHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCN)C1=CC2=C(C=C1)C(=O)N=NC2=O |
Origin of Product |
United States |
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